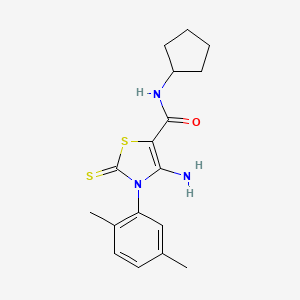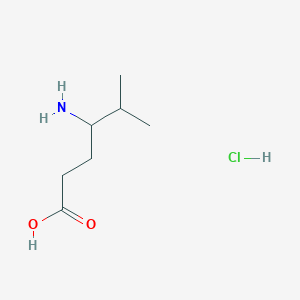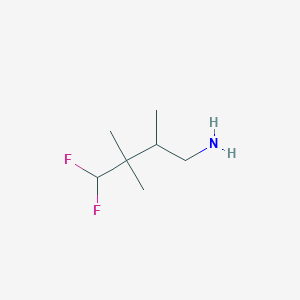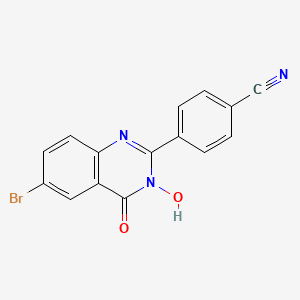
N-Ethyl-2-piperidin-4-ylacetamide;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Ethyl-2-piperidin-4-ylacetamide;oxalic acid” is a chemical compound with the CAS Number: 2490432-99-8 . It has a molecular weight of 260.29 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H18N2O.C2H2O4/c1-2-11-9(12)7-8-3-5-10-6-4-8;3-1(4)2(5)6/h8,10H,2-7H2,1H3,(H,11,12);(H,3,4)(H,5,6) . This indicates the molecular structure of the compound.
作用机制
The exact mechanism of action of NEPA is not yet fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This, in turn, leads to the alleviation of pain and depression.
Biochemical and Physiological Effects:
NEPA has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. NEPA has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in pain signaling.
实验室实验的优点和局限性
NEPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. NEPA is also stable under normal laboratory conditions. However, one limitation of NEPA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on NEPA. One area of interest is its potential use in the treatment of neuropathic pain and depression. Further studies are needed to fully understand the mechanism of action of NEPA and its effects on the brain. Additionally, research is needed to explore the potential side effects of NEPA and its safety for human use.
合成方法
NEPA is synthesized through the reaction of N-ethyl-4-piperidone with ethyl acetate in the presence of oxalic acid. The reaction is carried out at a temperature of 80°C for 2 hours, followed by the addition of sodium hydroxide to the reaction mixture. The resulting product is NEPA, which is then purified through recrystallization.
科学研究应用
NEPA has been studied extensively for its potential applications in the field of medicine. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. NEPA has also been shown to be effective in treating neuropathic pain and depression.
属性
IUPAC Name |
N-ethyl-2-piperidin-4-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c1-2-11-9(12)7-8-3-5-10-6-4-8;3-1(4)2(5)6/h8,10H,2-7H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVZVFRNZKWGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1CCNCC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2894452.png)
![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)




![2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2894463.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(methylthio)benzoate](/img/structure/B2894466.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2894468.png)